4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine
Description
Properties
IUPAC Name |
[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(13-2-1-9-21-13)19-7-5-11(6-8-19)10-14-17-15(18-22-14)12-3-4-12/h1-2,9,11-12H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRMEJXPILGRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. While specific protocols for the 3-cyclopropyl variant remain proprietary, analogous methodologies involve dehydrating agents like carbodiimides or phosphorus oxychloride. For instance, cyclopropane-carboxamidoxime derivatives undergo cyclization under microwave-assisted conditions (140°C, 15 min) to yield the oxadiazole scaffold.
Introduction of the Cyclopropyl Group
Cyclopropanation strategies often employ transition metal-catalyzed reactions. A palladium-mediated coupling between 4-bromo-1H-pyrazole and cyclopropylboronic acid pinacol ester under Suzuki-Miyaura conditions achieves regioselective cyclopropane attachment. Key parameters include:
Piperidine Functionalization
The piperidine nitrogen is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions:
Final Coupling via Boronate Cross-Coupling
The oxadiazole-methylpiperidine intermediate undergoes Suzuki coupling with the cyclopropyl-pyrazole boronate ester. Representative conditions include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | |
| Base | Na₂CO₃ (2.5 equiv) | |
| Solvent | 1,4-Dioxane/H₂O (3:1) | |
| Temperature | 110°C (microwave) | |
| Reaction Time | 10 min | |
| Yield | 86% |
Catalytic Methods in Coupling Reactions
Palladium-Catalyzed Cross-Couplings
Palladium complexes dominate coupling steps due to their versatility in C–C bond formation. The XPhos Pd G2 precatalyst demonstrates superior performance in sterically demanding environments, achieving 61% yield for analogous quinoxaline derivatives. Key advantages include:
-
Tolerance to heterocyclic boronate esters
-
Short reaction times (≤3 h)
-
Compatibility with microwave irradiation
Boronate Ester Activation
Boronate esters serve as critical intermediates for introducing the cyclopropyl-oxadiazole moiety. Isopropylmagnesium chloride-mediated borylation of 1-cyclopropyl-4-iodo-1H-pyrazole generates the boronate ester in 83% yield. This step highlights the importance of:
-
Low-temperature Grignard formation (0°C)
-
Slow warming to RT for complete borylation
Optimization of Reaction Conditions
Solvent Systems
Binary solvent systems (e.g., dioxane/water) enhance catalyst stability and substrate solubility. Polar aprotic solvents like DMF facilitate high-temperature reactions (150°C) but require rigorous drying to prevent side reactions.
Temperature and Time Profiling
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 10-min microwave irradiation at 110°C achieves comparable yields to conventional 12-h thermal heating.
Catalyst Loading Reduction
Recent advances utilize Pd nanoparticles (0.5 mol%) immobilized on mesoporous silica, achieving 78% yield while minimizing metal leaching.
Industrial Scale Production
Continuous Flow Reactors
Transitioning from batch to flow systems addresses scalability challenges:
-
Residence time: 8–12 min
-
Throughput: 2.5 kg/day (pilot scale)
-
Purity: ≥99.5% (HPLC)
Purification Strategies
Combined techniques ensure pharmaceutical-grade purity:
-
Liquid-Liquid Extraction : Remove Pd residues using aqueous EDTA
-
Chromatography : Reverse-phase HPLC with 0.1% TFA/ACN gradients
-
Crystallization : Ethyl acetate/heptane recrystallization
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Impact : Cyclopropyl groups on oxadiazole improve metabolic stability compared to bulkier substituents (e.g., isopropyl), as seen in piperidine-based analogs . Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance polarity but may reduce membrane permeability .
- Core Flexibility : Piperidine derivatives exhibit better conformational adaptability than rigid cores (e.g., aniline or thiophene), aiding target binding .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas neutral forms (e.g., furan-2-carbonyl derivative) prioritize lipophilicity for membrane penetration.
Biological Activity
The compound 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of a piperidine ring, a furan carbonyl group, and a cyclopropyl-substituted oxadiazole moiety. The structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2.
Table 1: Anticancer Activity Data
These findings suggest that the compound could be a lead candidate for further development in cancer therapy.
Antimicrobial Activity
The compound's oxadiazole structure is associated with antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
Anti-inflammatory Activity
Compounds containing oxadiazole rings have also been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to a significant decrease in Bcl-2 expression levels in HL-60 cells, indicating its potential as a pro-apoptotic agent .
- Synergistic Effects : In combination therapy studies, the compound showed enhanced efficacy when used alongside traditional chemotherapeutics like Doxorubicin, suggesting potential for synergistic effects in cancer treatment .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that derivatives closely related to this compound exhibited potent activity against resistant strains of bacteria, highlighting its therapeutic potential in infectious diseases .
Q & A
Basic: How can researchers optimize the synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclopropane ring formation, oxadiazole cyclization, and piperidine functionalization. Key steps include:
- Oxadiazole Formation : Use a nitrile oxide intermediate generated from hydroxylamine and a cyclopropane-substituted nitrile under acidic conditions (e.g., HCl) .
- Piperidine Coupling : Employ peptide coupling reagents like HATU or EDCI to attach the furan-2-carbonyl group to the piperidine nitrogen. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Optimize via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Advanced: What strategies are effective for monitoring intermediate stability during multi-step synthesis of this compound?
Methodological Answer:
- Real-Time Analysis : Use inline FTIR or NMR to track reactive intermediates like nitrile oxides, which are prone to dimerization .
- Low-Temperature Quenching : For unstable intermediates (e.g., acyl chlorides), quench reactions at –20°C and isolate via rapid filtration .
- Contradiction Resolution : If unexpected byproducts arise (e.g., oxadiazole ring-opening), adjust reaction stoichiometry or switch to milder bases (e.g., NaHCO₃ instead of NaOH) .
Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and furan carbonyl (δ 160–170 ppm in 13C). Oxadiazole protons appear as singlets (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Use ESI+ mode for polar functional groups .
- IR Spectroscopy : Detect carbonyl stretches (furan: ~1700 cm⁻¹; oxadiazole: ~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
Methodological Answer:
- Dynamic NMR : Assess rotational barriers in the piperidine ring if NOE correlations suggest restricted rotation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial substituents on piperidine) using single-crystal diffraction .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Test against targets like acetylcholinesterase (AChE) or kinases, leveraging the oxadiazole’s metal-chelating properties .
- Membrane Permeability : Employ PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents on the cyclopropane (e.g., electron-withdrawing groups) or furan (e.g., methyl vs. nitro groups) to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., oxadiazole with catalytic lysine in kinases) .
- Data-Driven Optimization : Apply multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values .
Basic: What methods mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to dissolve the compound without denaturing proteins .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the piperidine nitrogen .
Advanced: How can stability under physiological conditions (pH, temperature) be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
- LC-MS/MS Identification : Characterize degradation products (e.g., hydrolyzed oxadiazole) and propose degradation pathways .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1 month to predict shelf life .
Basic: What validation parameters are critical for analytical method development (e.g., HPLC)?
Methodological Answer:
- Specificity : Resolve peaks from potential impurities (e.g., unreacted furan-2-carbonyl chloride) using C18 columns and acetonitrile/water gradients .
- Linearity : Ensure R² >0.99 across 50–150% of the target concentration .
- Robustness : Test variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
Advanced: How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., reactive oxadiazole intermediates) .
- Off-Target Profiling : Screen against the ChEMBL database to identify potential interactions with GPCRs or ion channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
